Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Conducting Polymers and Electrochromic Properties

The synthesis of octanoic acid 2-thiophen-3-yl-ethyl ester via the reaction of 3-thiophene ethanol with octanoyl chloride led to the development of a conducting polymer with notable electrochromic properties. This polymer, characterized by electronic transitions at specific wavelengths, showcases transitions that hint at promising applications in electrochromic devices due to its aesthetically pleasing color changes and reasonable switching times (Sacan et al., 2006; Camurlu et al., 2005).

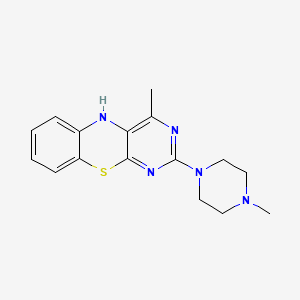

Anti-Cancer Potential

A new quinazolinone-based derivative was prepared using the S-arylation method, demonstrating potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound also showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).

Learning and Memory Enhancement

The synthesis of 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate (hydrochloride) and its effects on learning and memory in mice were explored. This compound demonstrated the capability to facilitate learning and memory, highlighting its potential for cognitive enhancement applications (Jiang Jing-ai, 2006).

Antimicrobial Activity

A one-pot three-component synthesis method for tetra-substituted thiophene derivatives revealed compounds with significant antimicrobial activity. The detailed synthesis and evaluation of these compounds showed promise in the development of new antimicrobial agents (Sable et al., 2014).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate can be achieved through a multi-step reaction process starting from commercially available starting materials.", "Starting Materials": [ "Ethyl acetate", "Thiophene-3-carboxylic acid", "Hydrogen fluoride", "Sodium fluoride", "Sodium hydride", "Diethyl carbonate", "Potassium carbonate", "Sulfuric acid", "Ethanol" ], "Reaction": [ "Step 1: Thiophene-3-carboxylic acid is reacted with hydrogen fluoride and sodium fluoride to form 2-fluoro-3-thiophenecarboxylic acid.", "Step 2: Sodium hydride is added to a mixture of 2-fluoro-3-thiophenecarboxylic acid and ethyl acetate to form ethyl 2-fluoro-3-thiophenecarboxylate.", "Step 3: Ethyl 2-fluoro-3-thiophenecarboxylate is reacted with diethyl carbonate and potassium carbonate to form ethyl 2,2-difluoro-3-thiophenecarboxylate.", "Step 4: Sulfuric acid is added to a mixture of ethyl 2,2-difluoro-3-thiophenecarboxylate and ethanol to form Ethyl2,2-difluoro-2-(thiophen-3-yl)acetate." ] } | |

Número CAS |

1245643-36-0 |

Fórmula molecular |

C8H8F2O2S |

Peso molecular |

206.207 |

Nombre IUPAC |

ethyl 2,2-difluoro-2-thiophen-3-ylacetate |

InChI |

InChI=1S/C8H8F2O2S/c1-2-12-7(11)8(9,10)6-3-4-13-5-6/h3-5H,2H2,1H3 |

Clave InChI |

BYVCTNGFRFNBHV-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C1=CSC=C1)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

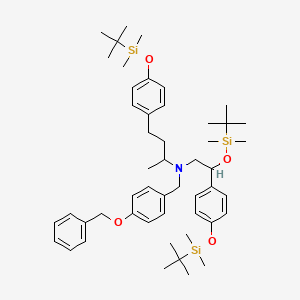

![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine](/img/structure/B582109.png)

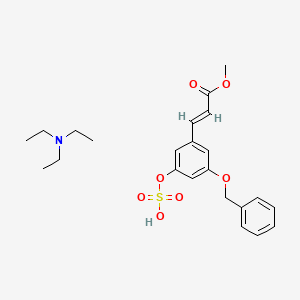

![1-[4-[(4-Phenylmethoxyphenyl)methoxy]phenyl]-2-[4-[4-[(4-phenylmethoxyphenyl)methoxy]phenyl]butan-2-yl-[(4-phenylmethoxyphenyl)methyl]amino]ethanol](/img/structure/B582110.png)

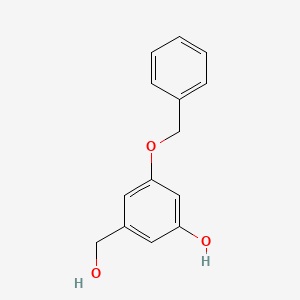

![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)